5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
“5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 210.61 . Further physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Anti-inflammatory Activity
Research has demonstrated the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds, including derivatives of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, showed potential in treating inflammation and related symptoms (Abignente et al., 1982).
Heterocyclic Compounds Synthesis
The synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through reactions involving 2-aminopyridines, indicating the versatility of this compound in heterocyclic compound synthesis (Bakhite et al., 2005).
Cyclization Reactions
The compound has also been used in studies focusing on cyclization reactions to synthesize polysubstituted imidazothiazoles, showcasing its utility in creating structurally diverse heterocyclic compounds (Faty et al., 2015).
Chemical Synthesis and Characterization
Derivative Synthesis
Research on the synthesis of derivatives, such as 8-Cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine, from reactions involving this compound, highlights its role in creating novel compounds with potential biological activities (Deyanov et al., 2004).
Catalysis Research
The compound's derivatives have been investigated for their catalytic activity in carbon–carbon bond-forming reactions, showing the broader application of this compound in synthetic organic chemistry (Akkoç et al., 2016).
Water-Mediated Syntheses
Additionally, water-mediated syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst have been reported, emphasizing the compound's adaptability in environmentally friendly synthetic processes (Mohan et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with tuberculosis bacteria . More research is needed to elucidate the exact mode of action of this specific compound.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tb activity
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues can cause a significant reduction in bacterial load when used to treat tuberculosis .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can influence cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence the metabolic flux and levels of metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall efficacy. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .
Properties
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHLBBFRZSXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370928 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-55-8 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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